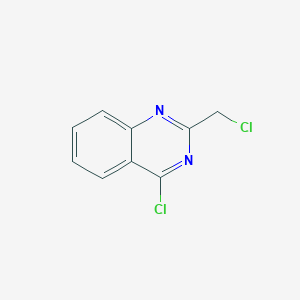

4-Chloro-2-(chloromethyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBABTLGYWFWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523075 | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34637-41-7 | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34637-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(chloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Chloro 2 Chloromethyl Quinazoline and Its Derivatives

Established Synthetic Pathways to 4-Chloro-2-(chloromethyl)quinazoline

The traditional routes to this compound primarily involve the construction of the quinazolinone core followed by a chlorination step. These methods are well-documented and have been optimized for various substrates.

A prevalent and well-established pathway to this compound begins with o-anthranilic acid and its derivatives. nih.govnih.gov The key step in this sequence is the formation of the intermediate, 2-(chloromethyl)quinazolin-4(3H)-one. researchgate.netmdpi.com This is typically accomplished through the condensation of an o-anthranilic acid with chloroacetonitrile (B46850). nih.gov

An improved one-step synthesis for 2-(chloromethyl)quinazolin-4(3H)-ones has been developed, highlighting the importance of reaction conditions for optimal yield. nih.govnih.govresearchgate.net Research demonstrated that the stoichiometry of the reactants is crucial; increasing the amount of chloroacetonitrile from 1.0 to 3.0 equivalents relative to the o-anthranilic acid derivative significantly enhances the product yield. nih.govresearchgate.net The reaction is generally performed in methanol (B129727) at room temperature (25 °C) for approximately 2 hours. nih.gov

This method has proven to be versatile, accommodating a variety of substituents on the phenyl ring of the o-anthranilic acid, including both electron-donating and electron-withdrawing groups. nih.gov The unsubstituted o-anthranilic acid provides the highest yield, while substituents adjacent to the amino and carboxylic groups can lead to slightly reduced yields. nih.gov

Table 1: Synthesis of Substituted 2-(Chloromethyl)quinazolin-4(3H)-ones from o-Anthranilic Acid Derivatives nih.govresearchgate.net

This interactive table summarizes the yields of various 2-(chloromethyl)quinazolin-4(3H)-one derivatives synthesized from the corresponding o-anthranilic acids and 3.0 equivalents of chloroacetonitrile in methanol.

| Entry | Substituent on Anthranilic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-(Chloromethyl)quinazolin-4(3H)-one | 88 |

| 2 | 7-Chloro | 2-(Chloromethyl)-7-chloroquinazolin-4(3H)-one | 77 |

| 3 | 7-Fluoro | 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one | 70 |

| 4 | 6-Ethyl | 2-(Chloromethyl)-6-ethylquinazolin-4(3H)-one | 78 |

| 5 | 7-(Trifluoromethyl) | 2-(Chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 71 |

| 6 | 6-Nitro | 2-(Chloromethyl)-6-nitroquinazolin-4(3H)-one | 72 |

| 7 | 6-Hydroxy | 2-(Chloromethyl)-6-hydroxyquinazolin-4(3H)-one | 75 |

An alternative established route utilizes 2-aminoacetophenone (B1585202) or its derivatives to construct the quinazoline (B50416) ring. This method is particularly noted for producing 4-substituted quinazoline derivatives, such as 2-(chloromethyl)-4-methylquinazoline. chemicalbook.comresearchgate.net

In a typical procedure, o-aminoacetophenone is reacted with chloroacetamide in the presence of a catalyst. chemicalbook.com One specific protocol involves refluxing o-aminoacetophenone and 2-chloroacetamide (B119443) in absolute ethanol (B145695) with phosphoric acid as the catalyst. This reaction, conducted over 45 hours, results in a high yield of the desired 2-(chloromethyl)-4-methylquinazoline, reported to be 94.26%. chemicalbook.com This pathway provides a direct method to introduce a methyl group at the 4-position of the quinazoline ring, starting from the corresponding acetophenone (B1666503) derivative.

The final step in many established syntheses of this compound is the chlorination of the corresponding 2-(chloromethyl)quinazolin-4(3H)-one intermediate. nih.gov This transformation is a type of aromatization reaction that converts the oxo group at the 4-position into a chloro group.

The most common reagent employed for this purpose is phosphorus oxychloride (POCl₃). researchgate.net The reaction is often carried out by refluxing the quinazolinone substrate in an excess of POCl₃. researchgate.net To achieve cleaner reactions and suppress the formation of pseudodimer byproducts, the process can be performed in two distinct stages with careful temperature control. nih.gov

Phosphorylation: An initial reaction with POCl₃ occurs at a lower temperature (below 25 °C) in the presence of a base like diisopropylethylamine (DIPEA). nih.govnih.gov

Chloride Displacement: The resulting phosphorylated intermediate is then converted to the final 4-chloroquinazoline (B184009) product by heating the mixture to a higher temperature, typically between 70-90 °C. nih.gov

Alternative chlorinating systems, such as a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) or a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃), have also been reported for this transformation. indianchemicalsociety.comnih.gov

The initial formation of the quinazolinone ring from open-chain precursors is itself a critical cyclization protocol. The Niementowski quinazoline synthesis, which involves heating anthranilic acid with amides, is a classic example of such a cyclization, forming the foundational heterocyclic structure. ijirset.comgeneris-publishing.commdpi.com

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for preparing quinazoline derivatives. These include one-pot procedures and the use of alternative energy sources like ultrasound.

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Several one-pot strategies have been applied to the synthesis of the quinazoline scaffold. nih.govresearchgate.netmdpi.com For example, an improved procedure for synthesizing 2-chloromethyl-4(3H)-quinazolinones can be extended into a one-pot process to yield other derivatives, such as 2-hydroxymethyl-4(3H)-quinazolinones, by subsequent reaction in the same flask. nih.govmdpi.com

Multi-component reactions (MCRs) represent a powerful class of one-pot procedures. The synthesis of various quinazolinone derivatives has been achieved through three-component condensation reactions. iau.ir A notable example involves the reaction of isatoic anhydride, an aldehyde, and an amine (such as an aniline (B41778) or ammonium (B1175870) acetate) to generate 2,3-dihydroquinazolinones. iau.irresearchgate.net These novel approaches streamline the synthesis of the core quinazoline structure, which can then be further functionalized.

The application of ultrasound irradiation as an alternative energy source has emerged as a significant advancement in the synthesis of heterocyclic compounds, including quinazolines. nih.govnih.gov Sonochemistry can dramatically accelerate reaction rates, increase yields, and lead to cleaner product formation compared to conventional heating methods. iau.ir

Ultrasound has been successfully employed in the one-pot synthesis of quinazoline derivatives from anthranilic acid under solvent- and catalyst-free conditions. nih.gov It promotes efficient cyclization, such as in the Bischler cyclization, to access diverse quinazoline libraries. nih.gov Research has shown that ultrasound irradiation can significantly reduce reaction times for various synthetic steps. nih.gov For instance, a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones at 45°C was effectively promoted by ultrasound, demonstrating the method's utility for creating medicinally relevant molecules under mild conditions. iau.ir Studies have also highlighted the role of ultrasound in guiding reaction pathways, leading to improved efficiency and reduced reaction times. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Quinazoline Derivatives iau.irnih.gov

This interactive table provides a comparative overview of reaction conditions and outcomes for the synthesis of quinazoline derivatives using conventional heating versus ultrasound irradiation.

| Reaction Type | Method | Catalyst/Conditions | Time | Yield (%) |

|---|---|---|---|---|

| One-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones | Conventional | Reflux | Several hours | Moderate |

| One-pot synthesis of 3-substituted 2-methyl quinazoline-4(3H)-ones | Ultrasound | Catalyst-free, Solvent-free | Shorter time | High |

| Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Conventional | Reflux | 5-7 hours | 72-93 |

| Three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Ultrasound (40 W) | nano-CoAl₂O₄, 45°C | 20-40 min | 85-98 |

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the quinazoline scaffold. umb.edu The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly noteworthy. umb.edu This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base, enabling the formation of a Csp²-Csp bond. umb.edunih.gov

The 4-chloro position of the quinazoline nucleus is highly activated towards such coupling reactions. researchgate.net For instance, the Sonogashira cross-coupling of 4-chloro-6,7-dimethoxyquinazoline (B18312) with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst and CuI to yield 4-alkynylquinazolines. nih.govmdpi.com Similarly, 2-substituted 4-chloroquinazolines have been successfully coupled with terminal alkynes using Pd(PPh₃)₄ and CuI in the presence of cesium carbonate (Cs₂CO₃). nih.govmdpi.comresearchgate.net

However, the substitution pattern of the quinazoline ring can significantly influence the reaction's outcome. An attempted Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline with phenylacetylene (B144264) using triethylamine (B128534) as the base and a Pd(PPh₃)₄/CuI catalyst system failed to produce the desired product. nih.govmdpi.comresearchgate.net A change of conditions to palladium(II) acetate (B1210297) as the catalyst and Cs₂CO₃ as the base in DMF afforded the cross-coupled product, but only in a low yield of 15%, accompanied by undesirable side products. nih.govresearchgate.netmdpi.com This highlights a significant challenge where the nature of the C-2 substituent impacts the reactivity at the C-4 position.

Recent advancements have focused on developing copper-free Sonogashira conditions to mitigate the formation of alkyne homocoupling byproducts. snu.edu.innih.gov These methods often employ specialized palladium precatalysts and ligands to facilitate the reaction under milder conditions. snu.edu.innih.gov

Besides the Sonogashira reaction, other metal-catalyzed couplings like the Negishi reaction, which involves an organozinc reagent, have been used to functionalize the quinazoline core. nih.govmdpi.com For example, 2-chloro-6,7-dimethoxyquinazolines have been coupled with methylzinc chloride using a palladium catalyst to introduce a methyl group at the C-2 position. nih.govmdpi.com

Table 1: Examples of Metal-Catalyzed Coupling Reactions on the 4-Chloroquinazoline Scaffold

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 4-Chloro-6,7-dimethoxyquinazoline | Various terminal alkynes | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuI | NEt₃ | DMF | 4-Alkynyl-6,7-dimethoxyquinazolines | - | nih.govmdpi.com |

| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | 4-Alkynylquinazolines | High | nih.govresearchgate.net |

| 4-Chloro-2-trichloromethylquinazoline | Phenylacetylene | Pd(OAc)₂ / CuI | Cs₂CO₃ | DMF | 4-(Phenylethynyl)-2-trichloromethylquinazoline | 15% | nih.govmdpi.com |

| 6-Bromo-2,4-dichloroquinazoline | tert-Butyl acetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ | THF | 6-Bromo-4-(tert-butylethynyl)-2-chloroquinazoline | 67% | nih.gov |

| 2-Chloro-6,7-dimethoxyquinazolines | CH₃ZnCl | Pd(PPh₃)₄ | - | Dioxane | 2-Methyl-4-substituted-6,7-dimethoxyquinazolines | - | nih.govmdpi.com |

Derivatization Strategies for Quinazoline Analogues

The this compound molecule possesses multiple reactive sites, allowing for extensive derivatization. The primary sites for modification are the electrophilic carbon atoms at positions C-2, C-4, and the chloromethyl side chain. Additionally, the benzene (B151609) ring (positions C-6 and C-8) can be functionalized.

The reactivity of halogenated positions on the quinazoline core towards nucleophilic aromatic substitution (SₙAr) is a cornerstone of its derivatization.

Position C-4: The chlorine atom at the C-4 position is highly susceptible to nucleophilic displacement. This high reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.net Numerous studies have shown that in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack occurs regioselectively at the C-4 position. mdpi.comresearchgate.net This reaction is versatile, accommodating a wide range of nucleophiles including anilines, benzylamines, and aliphatic primary or secondary amines. mdpi.com DFT calculations confirm that the C-4 carbon has a higher LUMO coefficient, making it the more electrophilic site compared to C-2. mdpi.comresearchgate.net

Position C-2: The C-2 position is significantly less reactive towards SₙAr than the C-4 position. nih.gov Substitution at C-2 typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation. mdpi.com Achieving regioselective modification at C-2 in the presence of a C-4 halogen is a considerable synthetic challenge. nih.gov However, novel strategies have been developed to overcome this. One such method involves a "sulfonyl group dance," where an azide (B81097) nucleophile first displaces a sulfonyl group at C-4, and the resulting azide–tetrazole equilibrium directs the displaced sulfinate to substitute a chlorine at the C-2 position. nih.gov

Positions C-6 and C-8: Functionalization of the benzene portion of the quinazoline core, such as at the C-6 and C-8 positions, is generally accomplished through different synthetic routes. If a halogen is already present at these positions (e.g., 6-bromo or 8-iodo), metal-catalyzed cross-coupling reactions are the preferred method for introducing new substituents. nih.gov For instance, Sonogashira coupling has been performed on 6-iodoquinazolin-4-amines to install alkynyl groups. nih.gov Electrophilic substitution on the quinazoline ring itself, such as nitration, tends to occur on the benzene ring, with a predicted order of reactivity at positions 8 > 6 > 5 > 7 for the unsubstituted quinazoline. nih.gov The presence of a methyl group at C-8 has been shown to enhance lipophilicity, which can be beneficial for membrane permeability in medicinal chemistry applications.

The chloromethyl group at the C-2 position is an excellent electrophilic handle for introducing a variety of functional groups via nucleophilic substitution. This moiety is a versatile building block for further synthetic transformations. researchgate.net The chlorine atom can be readily displaced by a wide range of nucleophiles. For example, 2-(chloromethyl)-4-methyl-quinazoline can be treated with various amines to furnish the corresponding 2-(aminomethyl) derivatives. ijirset.com The 2-chloromethyl-4(3H)-quinazolinone intermediate, a close analogue, can be converted into 2-hydroxymethyl-4(3H)-quinazolinones. researchgate.netmdpi.comnih.gov It is expected that the chloromethyl group on this compound would exhibit similar reactivity towards nucleophiles like alcohols, thiols, and cyanide, providing access to a diverse array of C-2 side-chain-modified analogues.

Table 2: Potential Modifications of the 2-(Chloromethyl) Group

| Reagent/Nucleophile | Resulting C-2 Moiety | Product Type | Ref (Analogy) |

|---|---|---|---|

| R₂NH (Secondary Amine) | -CH₂NR₂ | 2-(Aminomethyl)quinazoline | ijirset.com |

| R-OH / Base | -CH₂OR | 2-(Alkoxymethyl)quinazoline | researchgate.netmdpi.com |

| H₂O / Hydrolysis | -CH₂OH | 2-(Hydroxymethyl)quinazoline | researchgate.netmdpi.comnih.gov |

| R-SH / Base | -CH₂SR | 2-(Thiomethyl)quinazoline | mdpi.com |

| NaCN | -CH₂CN | 2-(Cyanomethyl)quinazoline | - |

A common and synthetically valuable derivatization strategy involves the introduction of heterocyclic rings, such as morpholine (B109124) and piperazine (B1678402), onto the quinazoline scaffold. These moieties are frequently incorporated into bioactive molecules. The most common point of attachment is the highly reactive C-4 position via nucleophilic aromatic substitution.

The reaction of 2,4-dichloroquinazoline with various N-substituted piperazines leads to the formation of 2-chloro-4-(piperazin-1-yl)quinazoline derivatives. researchgate.net Similarly, reacting 4,7-dichloroquinoline (B193633) with piperazine results in the selective displacement of the C-4 chlorine, a reaction that serves as a strong analogue for the quinazoline system. google.com This strategy has been employed in the synthesis of notable α1-adrenoceptor blockers like prazosin (B1663645) and terazosin, which feature a piperazine ring attached to the C-4 position of a dimethoxy-substituted quinazoline core. nih.gov The reaction of this compound with heterocycles like piperazine or morpholine would be expected to proceed readily at the C-4 position, yielding the corresponding 4-heterocyclic-2-(chloromethyl)quinazoline derivatives.

Table 3: Examples of Heterocycle Integration at the C-4 Position

| Quinazoline Precursor | Heterocycle | Conditions | Product | Ref (Analogy) |

|---|---|---|---|---|

| 2,4-Dichloroquinazoline | N-Substituted Piperazines | - | 2-Chloro-4-(piperazin-1-yl)quinazolines | researchgate.net |

| 4,7-Dichloroquinoline | Piperazine | Polar aprotic solvent, reflux | 7-Chloro-4-(piperazin-1-yl)quinoline | google.com |

| 2-Chloro-6,7-dimethoxy-4-sulfonylquinazoline | Piperazine (multi-step) | 1. NaN₃; 2. Piperazine | Terazosin (2-(piperazin-1-yl) derivative) | nih.gov |

| This compound | Morpholine | Base, Solvent | 4-(Morpholin-4-yl)-2-(chloromethyl)quinazoline | - |

| This compound | Piperazine | Base, Solvent | 4-(Piperazin-1-yl)-2-(chloromethyl)quinazoline | - |

Synthetic Challenges and Future Perspectives in Quinazoline Synthesis

Despite the extensive research into quinazoline chemistry, several synthetic challenges persist, while new avenues for exploration continue to emerge.

Synthetic Challenges:

Regiocontrol: Achieving selective functionalization at the less reactive positions of the quinazoline core, particularly C-2, in the presence of more reactive sites like C-4, remains a primary hurdle. mdpi.comnih.gov This often necessitates multi-step sequences or the development of highly specific catalytic systems.

Competing Reactions: The presence of multiple reactive sites, as in this compound, can lead to competing side reactions. For instance, a strong nucleophile could potentially react at both the C-4 position and the chloromethyl carbon.

Reaction Optimization: The yields and outcomes of many reactions are highly sensitive to the electronic properties of substituents on the quinazoline ring. mdpi.comnih.gov Reactions that work well for one derivative may fail or give poor yields for another, requiring extensive re-optimization.

Byproduct Formation: Metal-catalyzed reactions, such as the Sonogashira coupling, can be plagued by side reactions like the homocoupling of alkynes, which complicates purification and reduces the yield of the desired product. researchgate.netscilit.com

Stability and Solubility: Some quinazoline intermediates are chemically unstable, for example, to hydrolysis, which can limit reaction conditions. nih.gov Furthermore, the planar nature of the quinazoline ring system can lead to poor solubility for certain derivatives, making synthesis and purification difficult. researchgate.net

Future Perspectives:

The future of quinazoline synthesis is geared towards developing more efficient, versatile, and sustainable methods.

Green Chemistry: There is a growing emphasis on creating synthetic routes that are more environmentally benign. This includes the development of metal-free catalytic systems, the use of greener solvents like water, and designing atom-economical reactions that minimize waste. nih.govcolab.ws

Advanced Catalysis: Research into novel catalysts is a major driving force. This involves designing new ligands for transition metals to improve reactivity and selectivity, exploring the utility of a wider range of metals, and harnessing the power of photocatalysis and electrochemistry for C-H activation and other transformations. nih.govorganic-chemistry.org These methods could provide direct routes to functionalized quinazolines from simpler precursors.

Diversity-Oriented Synthesis: As the quinazoline scaffold remains a key component in drug discovery, there is a continuous need for synthetic methods that allow for the rapid generation of large libraries of diverse analogues for biological screening. snu.edu.innih.gov

Late-Stage Functionalization: Developing reactions that can selectively modify complex, already-assembled quinazoline-containing molecules is a key goal. This would allow for the fine-tuning of properties at a late stage in a synthetic sequence, accelerating the drug development process.

Iii. Reactivity and Chemical Transformations of 4 Chloro 2 Chloromethyl Quinazoline

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the C2 position of the quinazoline (B50416) ring behaves as a reactive benzylic halide, readily undergoing nucleophilic substitution (S_N) reactions. This reactivity allows for the introduction of a variety of functional groups at this position.

Research has demonstrated the substitution of the chlorine atom in the chloromethyl group by various nucleophiles. For instance, in a related system, 2-chloromethyl-4-methyl-quinazoline has been shown to react with different amine derivatives to furnish the corresponding 2-(aminomethyl)-4-methylquinazolines. nih.govijirset.com These reactions typically proceed in the presence of a base. ijirset.com This reactivity pattern is directly applicable to 4-chloro-2-(chloromethyl)quinazoline, enabling the synthesis of derivatives where the chloromethyl moiety is converted into aminomethyl, alkoxymethyl, or thiomethyl groups by reaction with amines, alcohols, or thiols, respectively.

A notable example of this reactivity is observed in the transformation of 2-chloromethyl quinazoline 3-oxide. In this case, nucleophilic attack by methylamine (B109427) occurs at the chloromethyl carbon, initiating a sequence of reactions that culminates in a ring expansion to yield chlordiazepoxide, a well-known benzodiazepine. nih.gov This transformation underscores the utility of the chloromethyl group as a key handle for significant structural modifications.

Table 1: Representative Nucleophilic Substitution Reactions on 2-Chloromethyl-4-methylquinazoline

| Nucleophile | Reagent/Conditions | Product Structure | Reference |

| Various Amines | Amine derivative, Base | 2-(Aminomethyl)-4-methylquinazoline derivatives | nih.govijirset.com |

Reactions at the Quinazoline Ring System

The quinazoline ring, particularly when substituted with a chlorine atom at the C4 position, is a hub of chemical reactivity, allowing for extensive modification and functionalization.

Direct C-alkylation of the electron-deficient quinazoline heterocycle is not a commonly reported transformation. However, N-alkylation is a well-established reaction for related quinazolinone systems. ijirset.com In these cases, alkylating agents such as methyl-2-bromoacetate can be used to functionalize the N3 position of the quinazolinone ring via a substitution reaction. ijirset.com While this compound itself does not have the lactam structure of a quinazolinone, the principles of N-alkylation are central to the reactivity of many nitrogen-containing heterocycles.

The chlorine atom at the C4-position of the quinazoline nucleus is exceptionally labile and prone to nucleophilic aromatic substitution (SNAr). chim.it This high reactivity is a consequence of the electron-withdrawing nature of the pyrimidine (B1678525) part of the scaffold, which stabilizes the Meisenheimer intermediate formed during the substitution process. This makes the C4 position the primary site for functionalization when the molecule is treated with a wide range of nucleophiles.

The most extensively studied reactions involve the displacement of the C4-chloro group by primary and secondary amines to yield 4-aminoquinazoline derivatives. nih.gov This N-arylation reaction is a cornerstone in the synthesis of numerous biologically active compounds, including kinase inhibitors. nih.govmagtechjournal.com The reactions can be carried out under various conditions, including microwave irradiation to accelerate the process, and are compatible with a wide array of substituted anilines and other amines. nih.gov

Beyond amines, other nucleophiles can also displace the C4-chloride. Reactions with thiols or thiourea (B124793) lead to the formation of 4-thioquinazoline derivatives. nih.gov Similarly, reactions with alcohols in the presence of a base can yield 4-alkoxyquinazolines. This versatility allows for the introduction of diverse substituents at the C4 position, significantly expanding the chemical space accessible from the this compound precursor.

Table 2: Examples of Nucleophilic Substitution at the C4-Position of Chloroquinazolines

| Nucleophile | Reagents/Conditions | Product Type | Reference |

| Substituted Anilines | THF/H₂O, Microwave | 4-Anilinoquinazolines | nih.gov |

| Benzylamine | Continuous-flow, heat | 4-(Benzylamino)quinazoline | chim.it |

| Thiourea | Reflux | 4-Thioquinazoline | nih.gov |

| Sodium Ethoxide | - | 4-Ethoxyquinazoline | researchgate.net |

The introduction of an N-oxide functionality, typically at the N3 position, profoundly alters the reactivity of the quinazoline ring. Quinazoline 3-oxides are versatile intermediates that can undergo various transformations. nih.gov

A significant reaction involves the treatment of 2-chloromethyl quinazoline 3-oxide with methylamine. nih.gov This reaction does not result in a simple substitution but instead triggers a fascinating ring transformation. The process begins with a nucleophilic attack on the C2 carbon, followed by ring opening and an intramolecular displacement of the chlorine atom by the oxime nitrogen. This cascade ultimately affords chlordiazepoxide, a 1,4-benzodiazepine (B1214927) derivative, demonstrating a complete rearrangement of the original heterocyclic core. nih.gov Quinazoline 3-oxides can also react with primary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to yield quinazolin-4(3H)-one derivatives. nih.gov These examples highlight how the N-oxide group can be used as a strategic tool to access novel and complex heterocyclic structures that are not directly available from the parent quinazoline. nih.gov

Cyclization and Annulation Reactions

The bifunctional nature of this compound, possessing two distinct electrophilic sites, makes it an ideal substrate for cyclization and annulation reactions to construct fused polycyclic systems. These reactions often involve a sequential or one-pot reaction with a dinucleophile.

A classic example is the reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) at elevated temperatures. rsc.org This reaction proceeds via an initial substitution at the C4 position, followed by an intramolecular cyclization and rearrangement of the quinazoline ring itself. The ultimate products are 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. These triazole products can be further cyclized with reagents like triethyl orthoformate to generate complex fused systems such as 5H-1,2,4-triazolo[4,3-d] nih.govresearchgate.netnih.govbenzotriazepines. rsc.org

More modern annulation strategies also leverage the reactivity of similar building blocks. For example, aza-ortho-quinone methides, which can be generated in situ from o-chloromethyl anilines, undergo formal [4+2] annulation reactions with various partners to create fused quinoline-type structures. organic-chemistry.org Zinc-catalyzed domino hydro-amination-cyclization processes have also been used to access indolo[1,2-c]quinazolines. nih.gov These strategies illustrate the potential of using the reactive handles on this compound to build diverse and complex heterocyclic architectures.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the activated C4-chloro position of the quinazoline ring is an excellent electrophilic partner for such transformations. These reactions enable the extension of the molecular framework by attaching various aryl, vinyl, or alkynyl groups.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, has been successfully applied to 4-chloroquinazolines. researchgate.netnih.gov For instance, 4-chloro-2-trichloromethylquinazoline reacts with various arylboronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) to yield 4-aryl-2-trichloromethylquinazolines. nih.gov The C4-position is almost exclusively the site of reaction in polyhalogenated quinazolines due to its high electrophilicity. nih.gov

The Sonogashira coupling allows for the introduction of terminal alkynes at the C4 position. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a combination of palladium and copper(I) salts and proceeds efficiently with substrates like 4-chloro-2-trichloromethylquinazoline to afford 4-alkynylquinazolines. nih.govresearchgate.net This method is crucial for synthesizing precursors to potent epidermal growth factor receptor (EGFR) inhibitors. mdpi.com

The Heck reaction, coupling the substrate with an alkene, is another valuable tool, though less commonly reported for this specific scaffold compared to Suzuki and Sonogashira reactions. organic-chemistry.orgwikipedia.org These palladium-catalyzed methods collectively provide a robust platform for elaborating the quinazoline core, creating complex molecules with applications in medicinal chemistry and materials science. nih.govmdpi.com

Table 3: Summary of Palladium-Catalyzed Coupling Reactions at the C4-Position of Chloroquinazolines

| Coupling Reaction | Key Reagents | Catalyst System (Example) | Product Type | Reference(s) |

| Suzuki-Miyaura | Arylboronic Acid, Base | Pd(OAc)₂, Cs₂CO₃ | 4-Arylquinazoline | researchgate.netnih.gov |

| Sonogashira | Terminal Alkyne, Base | Pd(OAc)₂, CuI, Cs₂CO₃ | 4-Alkynylquinazoline | nih.govresearchgate.net |

| Heck | Alkene, Base | PdCl₂, Base | 4-Vinylquinazoline | organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | 4-Alkyl/Arylquinazoline | nih.govmdpi.com |

Pathways to Complex Molecular Structures

The strategic utilization of the dual electrophilic nature of This compound allows for its elaboration into a variety of intricate molecular architectures. This is most prominently demonstrated in its reactions with bidentate nucleophiles, which can engage both electrophilic sites to form fused heterocyclic systems. These cyclocondensation reactions are powerful tools for rapidly increasing molecular complexity.

One of the most explored pathways involves the reaction with hydrazine and its derivatives. The initial reaction typically occurs at the more reactive C4 position, leading to the formation of a 4-hydrazinylquinazoline intermediate. The newly introduced hydrazine moiety can then undergo intramolecular cyclization with the 2-(chloromethyl) group, or it can be further reacted with a one-carbon synthon to construct a new heterocyclic ring fused to the quinazoline core.

For instance, the reaction of 4-chloroquinazolines with hydrazine hydrate can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles through a ring transformation. scispace.com While this specific reaction has been documented for 4-chloroquinazoline (B184009), the presence of the 2-(chloromethyl) group in the target compound offers an additional handle for subsequent cyclizations.

A more direct approach to fused systems involves the reaction of a 4-hydrazinylquinazoline intermediate with various electrophiles. For example, treatment with acid chlorides can lead to the formation of scispace.comnih.govresearchgate.nettriazolo[1,5-c]quinazolines via a Dimroth rearrangement. nih.gov The reaction with reagents like diethyl oxalate (B1200264) or ethyl chloroacetate (B1199739) can furnish triazino[4,3-c]quinazoline systems. nih.govnih.gov

The synthesis of various triazoloquinazoline isomers, such as scispace.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines, has been reported starting from 2,4-dichloroquinazoline (B46505). scispace.comresearchgate.net These syntheses often involve initial reaction at the C4 position with a hydrazine derivative, followed by cyclization. This provides a strong model for the expected reactivity of This compound . The chloromethyl group in this case could either be retained in the final product or participate in a subsequent cyclization step.

The following table summarizes the types of complex molecular structures that can be accessed from 4-substituted quinazolines, providing a blueprint for the potential transformations of This compound .

| Starting Material Analogue | Reagent | Resulting Fused System | Reference |

| 4-Chloroquinazoline | Hydrazine Hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | scispace.com |

| 2,4-Dichloroquinazoline | Hydrazine Hydrate, then Triethyl Orthoformate | scispace.comnih.govresearchgate.netTriazolo[4,3-c]quinazoline | scispace.com |

| 2-Ethoxy-4-chloroquinazoline | Hydrazine Hydrate | 2-Ethoxy-4-hydrazinoquinazoline | nih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Diethyl Oxalate | 6-Ethoxy-2H- scispace.comnih.govresearchgate.nettriazino[4,3-c]quinazoline-3,4-dione | nih.govnih.gov |

| 2-Ethoxy-4-hydrazinoquinazoline | Acid Chlorides | 5-Ethoxy-2-substituted- scispace.comnih.govresearchgate.nettriazolo[1,5-c]quinazolines | nih.gov |

Furthermore, the reaction of 4-chloroquinazolines with various amines is a well-established method for the synthesis of 4-aminoquinazoline derivatives, which are themselves important pharmacophores. nih.govmdpi.com The application of this methodology to This compound would yield 4-amino-2-(chloromethyl)quinazolines, which could then be subjected to further transformations at the chloromethyl position to build more complex structures. For example, reaction with another amine could lead to the formation of pyrimido[1,2-c]quinazolines.

While specific, detailed research findings and data tables for the direct conversion of This compound into a wide array of complex fused heterocycles are not extensively documented in the readily available literature, the established reactivity patterns of closely related 4-chloroquinazolines and 2,4-dichloroquinazolines provide a strong indication of its synthetic potential. The examples cited for these analogous compounds serve as a clear roadmap for the strategic use of This compound as a versatile precursor for the construction of novel and intricate molecular architectures.

Iv. Pharmacological Activities and Biological Evaluation

Anticancer Activity

The quinazoline (B50416) scaffold is a foundational structure in the development of numerous anticancer agents. researchgate.net Derivatives of 4-Chloro-2-(chloromethyl)quinazoline have been a particular focus of research, showing promise as effective anticancer compounds. nih.gov

Inhibition of Cancer Cell Proliferation

Derivatives built from the this compound core have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. For instance, two novel 4-anilinoquinazoline (B1210976) derivatives with a 2-chloromethyl substitution exhibited broad-spectrum anticancer activity with inhibitory concentrations in the low micromolar range. nih.gov These compounds were notably more potent against the HCT-116 colorectal cancer cell line than the control drug, gefitinib (B1684475). nih.gov

Another study synthesized a series of 2-chloroquinazoline (B1345744) derivatives and tested their activity against four cancer cell lines known for high expression of the Epidermal Growth Factor Receptor (EGFR). nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) was identified as the most potent, with IC₅₀ values of 3.68 µM for A549 (lung carcinoma), 1.73 µM for AGS (gastric adenocarcinoma), and 2.04 µM for HepG2 (hepatocellular carcinoma), which were comparable or superior to gefitinib. nih.govsemanticscholar.org Furthermore, this compound was shown to inhibit the migration of cancer cells in wound healing assays. nih.govsemanticscholar.org

Similarly, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine showed potent inhibition of cell proliferation in T47D breast cancer cells with a GI₅₀ (50% growth inhibition) value of 2 nM. nih.gov Research into quinazoline-chalcone derivatives also identified compounds with high antiproliferative activity, with GI₅₀ values ranging from 0.622 to 1.81 μM against leukemia, colon cancer, melanoma, and breast cancer cell lines. rsc.org

| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Source |

|---|---|---|---|---|

| Compound 9 (a 2-chloromethyl-4-anilinoquinazoline) | HepG2 | Hepatoma | 15.2 | nih.gov |

| Compound 9 (a 2-chloromethyl-4-anilinoquinazoline) | MDA-MB-468 | Breast Cancer | 10.5 | nih.gov |

| Compound 9 (a 2-chloromethyl-4-anilinoquinazoline) | HCT-116 | Colorectal Cancer | 12.4 | nih.gov |

| Compound 10 (a 2-chloromethyl-4-anilinoquinazoline) | HepG2 | Hepatoma | 25.1 | nih.gov |

| Compound 10 (a 2-chloromethyl-4-anilinoquinazoline) | MDA-MB-468 | Breast Cancer | 18.6 | nih.gov |

| Compound 10 (a 2-chloromethyl-4-anilinoquinazoline) | HCT-116 | Colorectal Cancer | 20.0 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 | Lung Carcinoma | 3.68 | nih.govsemanticscholar.org |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | NCI-H1975 | Lung Carcinoma | 10.06 | nih.govsemanticscholar.org |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS | Gastric Adenocarcinoma | 1.73 | nih.govsemanticscholar.org |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | Hepatocellular Carcinoma | 2.04 | nih.govsemanticscholar.org |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (2b) | T47D | Breast Cancer | 0.002 | nih.gov |

Induction of Apoptosis

Beyond simply halting proliferation, derivatives of this compound can actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov A high-throughput screening identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a highly potent inducer of apoptosis, activating caspase-3 with an EC₅₀ of 2 nM in T47D cells. nih.gov

Further studies on other quinazolinone derivatives have elucidated the mechanisms behind this apoptotic induction. In HepG-2 cells, selected compounds led to a significant increase in early apoptosis, confirmed by Annexin V-FITC analysis. bue.edu.eg This was associated with the overexpression of the cell cycle inhibitor p21 and the downregulation of two key members of the Inhibitor of Apoptosis Proteins (IAPs) family, Survivin and XIAP. bue.edu.eg The induction of apoptosis is a critical mechanism for the anticancer effects of these compounds. mdpi.comnih.gov For example, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. bue.edu.eg

Modulation of Intracellular Signaling Pathways

The anticancer effects of these quinazoline derivatives are often rooted in their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and angiogenesis. One key pathway targeted is the VEGFR2-mediated signaling cascade. A 2,4-disubstituted quinazoline derivative was found to significantly inhibit the activation of VEGFR2, which in turn blocked the downstream Akt/mTOR/p70s6k signaling pathway in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov This pathway is crucial for cell migration, proliferation, and survival, and its inhibition is a key mechanism of the compound's anti-angiogenic properties. nih.gov The antioxidant properties of some related compounds may also play a role by inactivating pathways like the RTK/PKC/Akt/NF-κB cascade, which contributes to glioma progression. nih.gov

Inhibition of Specific Biological Targets

The broad anticancer activities of this compound derivatives can be attributed to their inhibitory action on specific molecular targets, most notably receptor tyrosine kinases like EGFR and VEGFR-2.

EGFR is a well-validated target in cancer therapy, and quinazoline-based inhibitors like gefitinib and erlotinib (B232) are used in clinical practice, particularly for non-small-cell lung cancer (NSCLC). nih.govrsc.org Novel 2-chloro-4-anilino-quinazoline derivatives have been specifically designed and synthesized as potent EGFR inhibitors. nih.gov One study highlighted a compound that was approximately 11-fold more potent against EGFR than the prototype it was based on. nih.gov The activity of these compounds is often linked to their ability to fit into the ATP-binding site of the EGFR kinase domain, with interactions such as a hydrogen bond with key amino acid residues being crucial for inhibitory potency. nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), which showed strong anti-proliferative activity, was subsequently confirmed to inhibit the EGFR enzyme. nih.govsemanticscholar.org

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Compound 8o (a 2-chloro-4-anilino-quinazoline) | ~0.08 (Calculated from potency increase) | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline (16) | 0.9 | ekb.eg |

| F-MPG | 0.0053 (HCC827 cells) | rsc.org |

| OH-MPG | 0.0020 (HCC827 cells) | rsc.org |

VEGFR2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Inhibiting VEGFR2 is therefore a critical strategy in anticancer therapy. mdpi.com Derivatives of this compound have been developed as potent VEGFR2 inhibitors. nih.gov Research has demonstrated that combining EGFR and VEGFR-2 inhibition in a single molecule can lead to synergistic antitumor activity. nih.gov

A study focusing on dual inhibitors identified a 2-chloro-4-anilino-quinazoline derivative (compound 8o) that was approximately 7-fold more potent against VEGFR-2 than its prototype. nih.gov Another derivative, 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline , also showed potent dual inhibition with an IC₅₀ of 1.17 µM against VEGFR-2. ekb.eg The mechanism involves blocking the binding of VEGF to its receptor, which leads to the downregulation of VEGFR2 phosphorylation and the inhibition of downstream signaling pathways responsible for endothelial cell proliferation and migration. nih.gov

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| Compound 8o (a 2-chloro-4-anilino-quinazoline) | ~0.19 (Calculated from potency increase) | nih.gov |

| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline (16) | 1.17 | ekb.eg |

| Compound 11d (a 2,4-disubstituted quinazoline) | 5.49 | nih.gov |

Kinase Inhibition (e.g., JAK, CDKs, Tyrosine Kinases)

The quinazoline scaffold is a well-established pharmacophore for the development of kinase inhibitors, a class of drugs that can block the action of protein kinases. These enzymes play a crucial role in cell signaling, growth, and division, and their dysregulation is a hallmark of cancer.

Cyclin-Dependent Kinases (CDKs): Quinazoline derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs can halt uncontrolled cell proliferation, making them attractive targets for cancer therapy. nih.gov For instance, an X-ray crystal structure of a quinazoline compound bound to CDK2 has elucidated the key interactions within the ATP-binding pocket, providing a basis for the rational design of more potent inhibitors. nih.gov Furthermore, some quinazoline-based compounds act as multi-kinase inhibitors, targeting not only CDKs but also other kinases relevant to hematologic malignancies, such as Janus kinases (JAK) and Src. nih.gov

Tyrosine Kinases: Derivatives of 2-chloro-quinazoline are foundational in the synthesis of inhibitors for receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors are critical for tumor growth, progression, and angiogenesis. nih.govmdpi.com Research has led to the design of 2-chloro-4-anilinoquinazolines and 4-pyrrylamino quinazolines specifically engineered to inhibit these tyrosine kinases, with some compounds showing greater antitumor activity than existing drugs. nih.govmdpi.com

Dihydrofolate Reductase and Thymidylate Synthetase Inhibition

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a vital enzyme in the synthesis of nucleic acids and amino acids. Its inhibition leads to a deficiency in tetrahydrofolate, causing cell death, a mechanism exploited by antifolate cancer drugs. wikipedia.orgmdpi.com Numerous quinazoline and quinazolinone analogs have been synthesized and evaluated as DHFR inhibitors. nih.govnih.govebi.ac.uk Some 2,3,6-substituted quinazolin-4(3H)-ones have demonstrated potent inhibition of DHFR, with IC₅₀ values in the nanomolar range. mdpi.com Molecular modeling studies have shown that these compounds effectively fit within the active site of human DHFR, highlighting the structural features necessary for potent inhibition. mdpi.comnih.gov

Thymidylate Synthase (TS) Inhibition: TS is another critical enzyme involved in the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. wikipedia.org The inhibition of TS leads to the depletion of dTMP and subsequent cell death. Several quinazoline-based antifolates have been developed as TS inhibitors. nih.govnih.gov Studies on 4-thio-substituted quinazoline analogues revealed that the replacement of the 4-oxo group with sulfur did not diminish TS inhibition, although other modifications, like adding a methylthio group, significantly impaired activity. nih.gov Some benzoquinazoline derivatives have also shown potent TS inhibition with Kᵢ values as low as 2.5 nM against the human enzyme. ebi.ac.uk

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. mdpi.commdpi.com The overexpression of certain HDACs is linked to cancer, making them a significant therapeutic target. nih.gov Quinazoline-4-(3H)-one derivatives have been designed as selective inhibitors of HDAC6, a specific class IIb HDAC. nih.gov One such inhibitor, featuring a quinazoline cap group, demonstrated an IC₅₀ value of 17 nM for HDAC6 and exhibited over 200-fold selectivity against HDAC8. researchgate.net These compounds function by interacting with the zinc ion in the enzyme's active site, leading to the hyperacetylation of proteins like α-tubulin and inducing cell death. nih.govresearchgate.net The versatility of the quinazoline structure also allows for its use in creating dual-target inhibitors, for example, compounds that inhibit both HDACs and other cancer-related enzymes like PI3K. mdpi.com

In vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., MCF-7, HCT-15, HepG2, A549, HT29, MDA-MB-468, HCT-116)

Derivatives of this compound have been extensively evaluated for their cytotoxic effects against a broad spectrum of human cancer cell lines. These studies are crucial for determining the anticancer potential and selectivity of new compounds. The results are often expressed as IC₅₀ (the concentration that inhibits cell growth by 50%) or GI₅₀ (the concentration that inhibits cell growth by 50%) values.

Numerous studies have demonstrated that quinazoline derivatives exhibit potent, low-micromolar cytotoxicity against various cancer cell lines, including those from breast (MCF-7, MDA-MB-468), colon (HCT-15, HCT-116), lung (A549), and gastric (MGC-803) cancers. nih.govnih.govresearchgate.net For example, a novel series of 2,3-disubstituted quinazoline derivatives showed significant antitumor activity, with one compound demonstrating an IC₅₀ value of 0.85 μM against MGC-803 cells. nih.gov Another study on 4-Hydroxyquinazoline derivatives found a compound with an IC₅₀ of 63.81 nM against the PARP1 enzyme and potent cytotoxicity against PARPi-resistant HCT-15 cells. mdpi.com Furthermore, some quinazoline derivatives have shown activity against breast cancer cell lines that are independent of DHFR inhibition, suggesting alternative mechanisms of action. mdpi.com

Table 1: In vitro Cytotoxicity of Various Quinazoline Derivatives

| Compound Type | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |

|---|---|---|---|

| 2-Phenylquinazoline derivative (Compound 18) | MCF-7 | 1.52 | nih.gov |

| 2-Phenylquinazoline derivative (Compound 18) | A549 | 1.89 | nih.gov |

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 (PARPi-Resistant) | IC₅₀ vs PARP1 enzyme = 0.063 | mdpi.com |

| Pyrrolo[3,2-f]quinazoline derivative (Compound 11) | MDA-MB-468 | 0.44 | mdpi.com |

| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 | nih.gov |

| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (1e) | A549 | 0.00279 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (1e) | HCT116 | 0.00669 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivative (1e) | MCF-7 | 0.00421 | researchgate.net |

In vivo Antitumor Efficacy Assessments

Promising results from in vitro studies have led to the evaluation of quinazoline derivatives in living organisms, typically in mouse models bearing human tumor xenografts. These assessments are critical for understanding a compound's therapeutic potential in a complex biological system.

Several quinazoline derivatives have demonstrated significant in vivo antitumor activity. mdpi.comresearchgate.net In one study, a novel 4-Hydroxyquinazoline derivative was administered to nude mice with HCT-15 colon cancer xenografts. The compound significantly suppressed tumor growth at a dose of 25 mg/kg without causing significant changes in mouse body weight, indicating a favorable safety profile at an effective dose. mdpi.com Similarly, a selective HDAC6 inhibitor with a quinazoline structure effectively inhibited tumor growth in colorectal (HCT116) and leukemia (MV4-11) xenograft models, proving more effective than established inhibitors. researchgate.net Another study involving Swiss albino mice with Ehrilich ascites carcinoma (EAC) found that certain 3,4-disubstituted quinazoline derivatives showed significant antitumor activity, increasing the mean survival time of the animals. researchgate.net

Antimicrobial Activity

Antibacterial Spectrum and Efficacy

The quinazoline and quinazolinone frameworks are recognized for their broad-spectrum antibacterial potential. nih.gov Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The antibacterial activity of these compounds is highly dependent on the substitutions on the quinazoline core. For example, the replacement of an amino group with sulfur at the 2-position of the quinazoline ring has been shown to maintain high antibacterial potency while improving the safety profile. nih.gov Some 2-thio-4-amino substituted quinazolines have shown significant activity against Mycobacterium smegmatis and resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL. nih.gov

Furthermore, conjugating quinazolinone derivatives with silver nanoparticles has been shown to enhance their antibacterial effects against pathogens like Escherichia coli K1, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com Schiff base derivatives of quinazolin-4(3H)-one have also demonstrated bacteriostatic activity against S. aureus and notable antibiofilm activity, reducing biofilm formation by 80%. nih.gov

Table 2: Antibacterial Efficacy of Various Quinazoline Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Thio-4-amino substituted-quinazoline | S. aureus (MRSA) | 1 - 64 | nih.gov |

| 2-Thio-4-amino substituted-quinazoline | E. faecalis (VRE) | 1 - 64 | nih.gov |

| 2-Thio-4-amino substituted-quinazoline | M. smegmatis | 1 - 16 | nih.gov |

| Quinazolin-4(3H)-one Schiff base (SB3) | S. aureus ATCC 29213 | Bacteriostatic | nih.gov |

| 7-Chloro-2-methyl quinazolinone derivative | K. pneumoniae | High Activity | gsconlinepress.com |

| 7-Chloro-2-methyl quinazolinone derivative | S. aureus | High Activity | gsconlinepress.com |

| 7-Chloro-2-methyl quinazolinone derivative | P. aeruginosa | High Activity | gsconlinepress.com |

Antifungal Spectrum and Efficacy

Derivatives of the quinazoline scaffold have been extensively studied for their antifungal properties. nih.govnih.gov These compounds have shown efficacy against a range of fungal pathogens, including those that affect both plants and humans. mdpi.com

Research into quinazolinone derivatives has revealed notable activity against various fungal strains. jocpr.com For example, in one study, a derivative with a phenyl group (3a) demonstrated antifungal activity comparable to the standard drugs Furacin and Fluconazole against Candida albicans. jocpr.com Another compound from the same series, featuring a p-nitrophenyl group (3h), showed moderate activity. jocpr.com

Hybrid molecules incorporating the quinazoline structure have also been developed. Quinazoline-thiourea, quinazoline-chalcone, and quinazoline-thiazolidinone hybrids have been screened for antifungal potential, with a thiazolidinone derivative (compound 99) proving to be a potent antifungal agent. rsc.org Similarly, a series of 2-(chloromethyl)-3-(...)-quinazoline-4(3H)-ones showed moderate to poor antifungal activity. nih.gov

In a study evaluating triazole-fused quinazolinones, the synthesized compound THTQ was found to be a good inhibitor against Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 15 mg/mL, which is comparable to the standard, fluconazole. nih.gov It showed moderate activity against Candida albicans (MIC 7.5 mg/mL) and Aspergillus flavus (MIC 15 mg/mL). nih.gov

Table 1: Antifungal Activity of Selected Quinazoline Derivatives

| Compound Class/Name | Fungal Strain | Activity/Measurement | Reference Standard | Citation |

|---|---|---|---|---|

| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one (3a) | Candida albicans | Comparable activity | Furacin, Fluconazole | jocpr.com |

| 3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-one (3h) | Candida albicans | Moderate activity | Furacin, Fluconazole | jocpr.com |

| 5,6,7,8-tetrahydro- mdpi.comnih.govsci-hub.setriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus niger | MIC: 15 mg/mL | Fluconazole | nih.gov |

| 5,6,7,8-tetrahydro- mdpi.comnih.govsci-hub.setriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Candida albicans | MIC: 7.5 mg/mL | Fluconazole | nih.gov |

| 5,6,7,8-tetrahydro- mdpi.comnih.govsci-hub.setriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) | Aspergillus flavus | MIC: 15 mg/mL | Fluconazole | nih.gov |

| Quinazoline-thiazolidinone hybrid (99) | Not Specified | Potent antifungal | Not Specified | rsc.org |

Antiviral Properties (e.g., Anti-Influenza, Anti-HIV, HCV)

The quinazoline scaffold is a key component in the development of novel antiviral agents. mdpi.comnih.gov Derivatives have shown promise against a variety of viruses, including influenza, Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). mdpi.com

Anti-Influenza Activity

Numerous 2,4-disubstituted quinazoline derivatives have been synthesized and evaluated for their activity against the influenza A virus. nih.govbohrium.com These compounds were often developed as bioisosteres of indole (B1671886) derivatives, which also possess anti-influenza properties. nih.gov In one study, several 2,4-disubstituted quinazolines with amide moieties exhibited potent activity against the influenza A/WSN/33 (H1N1) virus, with IC₅₀ values under 10 µM and low cytotoxicity. nih.govsci-hub.se Specifically, compounds designated 10a5 and 17a were highlighted for their strong activity (IC₅₀: 3.70-4.19 μM). nih.govsci-hub.se Another study identified nine 2,4-disubstituted quinazoline derivatives with potent activity against influenza A virus, with compounds 16e and 16r showing IC₅₀ values of 1.29 μM and 3.43 μM, respectively. bohrium.com The mechanism for some of these compounds involves the inhibition of viral RNA transcription and replication. bohrium.com

Anti-HCV Properties

Quinazoline derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV). mdpi.com Research has targeted the HCV NS3-4A protease, an enzyme crucial for the viral life cycle. rsc.orgbiorxiv.org A study of benzo[g]quinazolines and their quinazoline analogues showed that several compounds inhibited the NS3/4A enzyme, with IC₅₀ values ranging from 6.41 µM to 78.80 µM. rsc.org Another study identified a quinazoline derivative (compound 4) that inhibited HCV NS3-4Apro with an IC₅₀ of 42 µM and showed dose-dependent inhibition of HCV replication in cell-based assays. biorxiv.org Additionally, novel 6-aminoquinazolinone derivatives have been identified as potential inhibitors of HCV NS5B polymerase, another key enzyme in viral replication. nih.gov Two compounds, 11a and 11b, showed high activity against HCV genotype 1b (EC₅₀ = 0.984 µM and 1.38 µM, respectively) and high selectivity indices, making them attractive candidates for further development. nih.gov

Anti-HIV Properties

The antiviral activity of quinazoline alkaloids extends to anti-HIV potential. nih.gov Buchapine, a naturally occurring quinolone alkaloid, and a related synthetic compound demonstrated potent inhibitory activity against HIV-1, with IC₅₀ values of 2.99 µM and 3.80 µM, respectively. nih.gov Subsequent synthesis and testing of 45 alkylated quinoline (B57606) 2,4-diol derivatives identified three highly potent inhibitors. nih.gov One compound (compound 6) was found to be more potent than the lead molecule, with an IC₅₀ value of 2.35 µM and a better therapeutic index than the standard drug AZT. nih.gov

Table 2: Antiviral Activity of Selected Quinazoline Derivatives

| Compound Class/Name | Virus Target | Activity/Measurement | Reference Standard | Citation |

|---|---|---|---|---|

| Quinazoline derivative (10a5) | Influenza A (H1N1) | IC₅₀: 4.19 µM | Ribavirin | nih.govsci-hub.se |

| Quinazoline derivative (17a) | Influenza A (H1N1) | IC₅₀: 3.70 µM | Ribavirin | nih.govsci-hub.se |

| Quinazoline derivative (16e) | Influenza A | IC₅₀: 1.29 µM | Not Specified | bohrium.com |

| Benzo[g]quinazoline (Compound 2) | HCV NS3/4A Protease | IC₅₀: 6.41 µM | Telaprevir | rsc.org |

| 6-Aminoquinazolinone (11a) | HCV Genotype 1b | EC₅₀: 0.984 µM | Not Specified | nih.gov |

| Quinoline 2,4-diol derivative (6) | HIV-1 | IC₅₀: 2.35 µM | AZT | nih.gov |

| Buchapine | HIV-1 | IC₅₀: 2.99 µM | Not Specified | nih.gov |

Anti-inflammatory and Analgesic Activities

Quinazoline-based compounds have attracted significant pharmacological interest for their anti-inflammatory and analgesic potential. mdpi.comjneonatalsurg.com Multiple studies have demonstrated the efficacy of novel quinazoline derivatives in various animal models of inflammation and pain. jneonatalsurg.comnih.govjapsonline.com

In one investigation, a novel quinazoline derivative was evaluated in rats using the carrageenan-induced paw edema and cotton pellet-induced granuloma models. jneonatalsurg.com The compound showed dose-dependent inhibition of both acute edema and chronic granuloma formation, with a 50 mg/kg dose exhibiting efficacy comparable to the standard anti-inflammatory drug indomethacin. jneonatalsurg.com The same study assessed analgesic potential in mice using the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia). jneonatalsurg.com The compound significantly reduced writhing and increased pain latency, indicating both peripheral and central analgesic effects. jneonatalsurg.com

Another study prepared two series of 2,4,6-trisubstituted-quinazoline derivatives and screened them for analgesic and anti-inflammatory activities. nih.gov Four of the synthesized compounds were found to be more potent analgesic agents than indomethacin, and thirteen compounds showed significant anti-inflammatory activity. nih.gov Similarly, a series of 7-chloro-3-[substituted]-2-phenyl quinazolin-4(3H)-one/thione derivatives was synthesized, with several compounds showing good activity against both pain and inflammation. japsonline.combookpi.org The research suggests that substitutions at the 3rd position of the quinazoline ring are important for these activities. japsonline.com

Table 3: Anti-inflammatory and Analgesic Effects of Quinazoline Derivatives

| Assay Model | Effect Observed | Standard Drug | Citation |

|---|---|---|---|

| Carrageenan-induced paw edema (Rat) | Dose-dependent inhibition of edema | Indomethacin | jneonatalsurg.com |

| Cotton pellet-induced granuloma (Rat) | Dose-dependent inhibition of granuloma | Indomethacin | jneonatalsurg.com |

| Acetic acid-induced writhing (Mouse) | Significant reduction in writhing counts | Not Specified | jneonatalsurg.com |

| Hot plate test (Mouse) | Increased pain latency | Not Specified | jneonatalsurg.com |

| Not Specified | 13 compounds showed significant anti-inflammatory activity | Indomethacin | nih.gov |

| Not Specified | 4 compounds were more potent analgesics | Indomethacin | nih.gov |

| Tail immersion & Carrageenan-induced paw oedema | Compounds IIc and IIg showed good activity | Not Specified | japsonline.com |

Antidiabetic Activity

The therapeutic potential of quinazoline derivatives extends to the management of diabetes, with research focusing on the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and aldose reductase. mdpi.com

α-Glucosidase inhibitors play a role in managing type 2 diabetes by delaying carbohydrate digestion and absorption. Several studies have identified quinazolin-4(3H)-one derivatives as potent inhibitors of this enzyme. nih.govnih.gov

In one study, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety was synthesized and evaluated. nih.gov The compounds displayed a wide range of inhibitory activities, with one derivative (compound 7b) showing the highest inhibition with an IC₅₀ of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of α-glucosidase. nih.gov Another investigation of eight quinazolinone derivatives identified two potent inhibitors, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov These compounds were found to be reversible, non-competitive inhibitors. nih.gov

Inhibiting aldose reductase (ALR2) is a key strategy for preventing diabetes-related complications like neuropathy and retinopathy. nih.govresearchgate.net Novel quinazolin-4(3H)-one derivatives have been designed and evaluated as ALR2 inhibitors. nih.govnih.gov

A study focused on quinazolin-4(3H)-one derivatives with a 4-bromo-2-fluorobenzylidene moiety reported significant ALR2 inhibitory activity. nih.gov Among the eighteen compounds synthesized, a cyclohexyl-substituted derivative (compound 9) was the most potent, acting as a competitive inhibitor with a Kᵢ of 0.064 µM. nih.govresearchgate.net This potency was noted as being 15 times more effective than the standard inhibitor epalrestat. nih.govresearchgate.net Molecular docking simulations confirmed stable binding interactions within the ALR2 active site. nih.gov Another study on quinazolin-4(3H)-one-thiazolidine-4-one hybrids found that a compound containing a thiophene (B33073) ring (compound 11) showed the strongest inhibition with an IC₅₀ of 10.19 µM, which was comparable to the standard quercetin. nih.gov

Table 4: Antidiabetic Activity of Selected Quinazoline Derivatives

| Target Enzyme | Compound/Derivative | Activity (IC₅₀ / Kᵢ) | Inhibition Type | Standard | Citation |

|---|---|---|---|---|---|

| α-Glucosidase | Quinazolin-4(3H)-one (7b) | IC₅₀: 14.4 µM | Competitive | Acarbose | nih.gov |

| α-Glucosidase | 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | IC₅₀: 12.5 µM | Non-competitive | Not Specified | nih.gov |

| α-Glucosidase | 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | IC₅₀: 15.6 µM | Non-competitive | Not Specified | nih.gov |

| Aldose Reductase (ALR2) | Quinazolin-4(3H)-one (9) | Kᵢ: 0.064 µM | Competitive | Epalrestat | nih.govresearchgate.net |

| Aldose Reductase (ALR2) | Quinazolin-4(3H)-one hybrid (11) | IC₅₀: 10.19 µM | Not Specified | Quercetin | nih.gov |

Other Biological Activities

The versatile this compound scaffold is a precursor for compounds with a range of other biological effects, most notably anticancer and antibacterial activities.

Anticancer Activity

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates for synthesizing novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds, which are known to be effective tumor growth inhibitors. nih.govresearchgate.net Two novel 4-anilinoquinazoline derivatives substituted with a chloromethyl group at the 2-position were synthesized and showed promising antiproliferative activity against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines. nih.gov Another study synthesized a series of 2-chloroquinazoline derivatives as potential EGFR-TK inhibitors. nih.gov One compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b), demonstrated potent activity against four different cancer cell lines, with IC₅₀ values ranging from 1.73 µM to 10.06 µM, which was comparable or superior to the drug Gefitinib. nih.gov

Antibacterial Activity

Various quinazoline derivatives have been explored for their antibacterial properties. mdpi.com Hybrids of quinazoline with 1,2,4-triazole (B32235) thioether have shown potent inhibition against Gram-negative bacteria, including plant pathogens like Xanthomonas axonopodis. mdpi.com In a separate study, newly synthesized quinazoline derivatives were screened against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with some derivatives showing more activity than others depending on their substitutions. tsijournals.com

Antioxidant Properties

The antioxidant potential of quinazoline derivatives has been a subject of significant research interest. mdpi.com Oxidative stress, resulting from an excess of free radicals, is implicated in numerous disease processes, making the development of effective antioxidants a priority in drug design. mdpi.com

Studies have shown that the antioxidant capacity of quinazolin-4(3H)-ones is influenced by their structural features. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold is often crucial for antioxidant activity. nih.gov Research on a series of 2-substituted quinazolin-4(3H)-ones found that derivatives with two hydroxyl groups, particularly in the ortho position on the phenyl ring, exhibited potent antioxidant and metal-chelating properties. nih.gov Specifically, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a powerful antioxidant. nih.gov An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. nih.gov

The method of evaluation is also critical, with ABTS and TEAC-CUPRAC assays proving more sensitive and reliable than the DPPH assay for these compounds. nih.gov Further research has highlighted that linking quinazolin-4(3H)-one with polyphenolic compounds through a thioacetohydrazone fragment enhances its antiradical activity, with ortho-diphenolic derivatives showing superior performance. nih.gov The addition of a third phenolic group to the molecule has been found to significantly influence its antioxidant capabilities. nih.gov

Table 1: Antioxidant Activity of Selected Quinazoline Derivatives

| Compound | Assay | Antioxidant Activity (IC50/EC50) | Reference |

|---|---|---|---|

| (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamine and its fluoro derivatives | DPPH | 18.78 ± 1.86 µg/mL, 16.84 ± 2.60 µg/mL, 18.64 ± 2.40 µg/mL | mdpi.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | DPPH | 7.5 µM | nih.gov |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | DPPH | 7.4 µM | nih.gov |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | DPPH | 7.2 µM | nih.gov |

| Pyrogallol derivatives of quinazolin-4(3H)-one | DPPH | High activity compared to ascorbic acid and Trolox | nih.gov |

Antimalarial and Antiprotozoal Activities

Quinazoline derivatives have been investigated for their potential as antimalarial and antiprotozoal agents. nih.gov The emergence of drug-resistant strains of parasites necessitates the development of new therapeutic options.

A series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The results indicated their potential as antimalarial compounds. nih.gov Another class of quinazoline derivatives, 2,4-diamino-6-[(aryl)thio]quinazolines, has also been explored for antimalarial properties. nih.gov

The natural alkaloid febrifugine, a quinazolinone derivative, is known for its antimalarial effects. nih.gov This has spurred further research into synthetic quinazolinones as potential antimalarial drugs.

Table 2: Antimalarial and Antiprotozoal Activity of Selected Quinazoline Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-Aryl-substituted 2-trichloromethylquinazolines | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | Showed antiplasmodial potential | nih.gov |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Plasmodium falciparum (drug-resistant parasites) | Excellent in vitro activity | mdpi.com |

| Febrifugine | Malaria parasite | Known antimalarial agent | nih.gov |

| 2,4-Diamino-6-[(aryl)thio]quinazolines | Plasmodium berghei | Antimalarial properties observed | nih.gov |

Antihyperlipidemic Effects

Certain quinazolinone derivatives have demonstrated the ability to lower lipid levels, suggesting their potential in managing hyperlipidemia, a major risk factor for cardiovascular diseases. nih.govnih.gov

In a study involving hypercholesterolemic rats, treatment with 4(3H)-quinazolinone and two of its halogenated derivatives, 6,8-dibromo-2-methyl-4(3H)-quinazolinone and 6-iodo-2-methyl-4(3H)-quinazolinone, led to significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov The halogen-substituted quinazolinones also notably reduced serum triacylglycerol levels. nih.govnih.gov The antihyperlipidemic effect of these compounds is thought to be mediated by the inhibition of dietary cholesterol absorption or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.gov

Further research into novel triazino[6,1-b]quinazolin-10-ones and disubstituted-dimethoxy quinazolines has also shown promising antihyperlipidemic activity. arabjchem.org For instance, 4-chloro-2-acetoxymethyl-3H,11H- nih.govnih.govrtu.lvtriazino[6,1-b] quinazoline-4,10-dione was effective in reducing serum cholesterol, while 4-chloro-10-oxo-10H- nih.govnih.govrtu.lvtriazino[6,1-b]quinazolin-2-yl benzoate (B1203000) was effective in lowering serum triglyceride levels. arabjchem.org

Table 3: Antihyperlipidemic Effects of Selected Quinazolinone Derivatives in Hypercholesterolemic Rats

| Compound | Effect on Serum Total Cholesterol | Effect on Serum Triacylglycerol | Reference |

|---|---|---|---|

| 4(3H)-quinazolinone | Significant reduction | Not significant | nih.govnih.gov |

| 6,8-dibromo-2-methyl-4(3H)-quinazolinone | Significant reduction | Significant reduction | nih.govnih.gov |

| 6-iodo-2-methyl-4(3H)-quinazolinone | Significant reduction | Significant reduction | nih.govnih.gov |

| 4-chloro-2-acetoxymethyl-3H,11H- nih.govnih.govrtu.lvtriazino[6,1-b] quinazoline-4,10-dione | Better reduction than standard | - | arabjchem.org |

| 4-chloro-10-oxo-10H- nih.govnih.govrtu.lvtriazino[6,1-b]quinazolin-2-yl benzoate | - | Better reduction than standard | arabjchem.org |

Immunomodulatory Activity

Quinazolinone-based compounds have been explored for their immunomodulatory properties. New thalidomide (B1683933) analogs incorporating a quinazolinone structure have been designed and synthesized to evaluate their immunomodulatory and anticancer activities. nih.gov

In one study, two such derivatives, compounds 7d and 12, demonstrated significant immunomodulatory effects in HepG-2 cells. nih.gov They were found to reduce the levels of TNF-α and NF-κB p65, and also decreased VEGF levels. nih.gov Furthermore, these compounds led to a notable increase in caspase-8 levels, suggesting a potential mechanism for their anticancer effects. nih.gov Compound 12, in particular, showed immunomodulatory properties superior to those of thalidomide in this study. nih.gov

Table 4: Immunomodulatory Effects of Quinazolinone-Based Thalidomide Analogs

| Compound | Effect on TNF-α | Effect on NF-κB p65 | Effect on VEGF | Effect on Caspase-8 | Reference |

|---|---|---|---|---|---|

| 7d | Significant reduction | 69.33% reduction | Significant reduction | ~8-fold increase | nih.gov |

| 12 | Significant reduction | 77.74% reduction | Significant reduction | ~8-fold increase | nih.gov |

Central Nervous System (CNS) Effects